molecular formula C11H13ClFN B11730233 1-(2-Chloro-6-fluorophenyl)cyclopentanamine

1-(2-Chloro-6-fluorophenyl)cyclopentanamine

Cat. No.: B11730233
M. Wt: 213.68 g/mol
InChI Key: WRNFXZDAXPMGBU-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclopentanamine is a substituted cyclopentanamine derivative featuring a 2-chloro-6-fluorophenyl substituent. For example, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (compound 1, referenced in –5) shares the same aromatic substitution pattern and has demonstrated anti-inflammatory activity comparable to lumiracoxib, a COX-2 inhibitor, while exhibiting reduced gastric ulcerogenicity in preclinical studies .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13ClFN/c12-8-4-3-5-9(13)10(8)11(14)6-1-2-7-11/h3-5H,1-2,6-7,14H2

InChI Key

WRNFXZDAXPMGBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC=C2Cl)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and cyclopentanone.

    Reaction Conditions: The reaction involves the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used in this process include reducing agents like sodium borohydride or lithium aluminum hydride.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of halogenated aromatic compounds are highly sensitive to substituent positions and core structures. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Key Findings Reference
1-(2-Chloro-6-fluorophenyl)cyclopentanamine Cyclopentanamine 2-Cl, 6-F on phenyl ring Limited direct data; structurally analogous to indolin-2-one derivatives.
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one Indolin-2-one 2-Cl, 6-F on phenyl ring Anti-inflammatory activity (ED₅₀ = 15 μmol/kg), no gastric ulceration at 300 μmol/kg.
1-(2-Chloro-4-fluorophenyl)cyclopentanamine Cyclopentanamine 2-Cl, 4-F on phenyl ring Commercial availability; positional isomer with uncharacterized bioactivity.
N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-triazole-4-carboxamide Triazole-carboxamide 2-Cl, 6-F on benzyl group CFTR modulator (IC₅₀ = 0.2 μM); distinct mechanism vs. anti-inflammatory agents.
Key Observations:
  • Substituent Position : The 2-chloro-6-fluoro substitution pattern in compound 1 (indolin-2-one) confers optimal anti-inflammatory activity and reduced ulcerogenicity compared to 2-chloro-4-fluoro analogs, likely due to steric and electronic effects on COX-2 binding .
  • Core Structure : Cyclopentanamine derivatives (e.g., 1-(2-chloro-6-fluorophenyl)cyclopentanamine) may exhibit distinct pharmacokinetic profiles compared to indolin-2-one or triazole-based compounds due to differences in hydrogen-bonding capacity and metabolic stability .
Anti-inflammatory Activity
  • Compound 1 (indolin-2-one) demonstrated 85% inhibition of carrageenan-induced paw edema in rats at 300 μmol/kg, comparable to lumiracoxib .
Mechanism of Action
  • The indolin-2-one derivative acts as a lumiracoxib prodrug , hydrolyzing in vivo to release the active COX-2 inhibitor .
  • Triazole-carboxamide analogs (e.g., Z995908944) target CFTR ion channels , highlighting the role of core structure in determining biological targets .

Biological Activity

1-(2-Chloro-6-fluorophenyl)cyclopentanamine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a cyclopentane ring substituted with an amine group and a chlorofluorophenyl moiety, which imparts unique electronic properties that may influence its biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for 1-(2-Chloro-6-fluorophenyl)cyclopentanamine is C11H12ClFC_{11}H_{12}ClF. The presence of chlorine and fluorine atoms on the phenyl ring introduces specific electronic properties that can significantly affect both its chemical behavior and biological activity.

Biological Activity Overview

1-(2-Chloro-6-fluorophenyl)cyclopentanamine has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated potential in inhibiting bacterial growth, making it a candidate for further research in antimicrobial applications.
  • Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of 1-(2-Chloro-6-fluorophenyl)cyclopentanamine can be influenced by the following factors:

  • Halogen Substitution : The presence of electron-withdrawing halogens like chlorine and fluorine enhances the compound's reactivity and affinity for biological targets.
  • Cyclopentane Ring : The cyclic structure may contribute to unique binding interactions with biological macromolecules.

Table 1: Comparison of Related Compounds

Compound NameKey FeaturesBiological Activity
1-(2-Chlorophenyl)cyclopentanamineContains only chlorine; lacks fluorineModerate antiproliferative effects
1-(2-Fluorophenyl)cyclopentanamineContains only fluorine; lacks chlorineLimited activity against certain cancer cell lines
1-(6-Fluorobenzyl)cyclopentanamineBenzyl group instead of chlorofluorophenylEnhanced binding interactions
1-(2-Chloro-4-fluorophenyl)cyclopentanamineDifferent halogen positionsVariable effects on microbial inhibition

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to 1-(2-Chloro-6-fluorophenyl)cyclopentanamine:

  • Antiproliferative Studies : A study evaluated the antiproliferative activity of structurally similar compounds against breast cancer cell lines MCF-7 and MDA-MB-231. Compounds with halogen substitutions exhibited IC50 values below 10 µM, indicating significant cytotoxicity .
  • Antimicrobial Activity : Research into diarylpentanoids, which share structural similarities, revealed diverse biological activities including antimicrobial effects against Staphylococcus aureus . This suggests that 1-(2-Chloro-6-fluorophenyl)cyclopentanamine may also possess similar properties.
  • Neuroprotective Effects : A recent review highlighted the potential of cyclopentane derivatives in neurodegenerative disease models, suggesting that modifications to the phenyl ring can enhance neuroprotective effects .

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